A Technical Guide to Ethyl 2-Chloro-5-fluoroisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Ethyl 2-Chloro-5-fluoroisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the vast landscape of heterocyclic chemistry, the pyridine scaffold is a privileged structure, present in numerous approved drugs. The strategic placement of fluorine and chlorine atoms on the isonicotinate (pyridine-4-carboxylate) framework, as seen in Ethyl 2-Chloro-5-fluoroisonicotinate, creates a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of Ethyl 2-Chloro-5-fluoroisonicotinate, its synthesis, properties, and its emerging role in drug discovery for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
A precise understanding of a molecule's properties is fundamental to its application in research and development. Ethyl 2-Chloro-5-fluoroisonicotinate is a halogenated pyridine derivative with the following key identifiers:
| Property | Value | Source |
| CAS Number | 1214346-94-7 | [1] |
| Molecular Formula | C₈H₇ClFNO₂ | [1] |
| Molecular Weight | 203.60 g/mol | [1] |
| Canonical SMILES | CCOC(=O)c1cc(F)cnc1Cl |
The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring significantly influences the electron distribution and reactivity of the molecule. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the fluoro group can enhance binding interactions and block metabolic degradation.
Synthesis of Ethyl 2-Chloro-5-fluoroisonicotinate: A Proposed Pathway and Experimental Protocol
Part 1: Synthesis of 2-Chloro-5-fluoroisonicotinic Acid (CAS: 884494-74-0)
A plausible route to the precursor acid involves the selective dechlorination of a di-halogenated precursor, a strategy documented for the nicotinic acid isomer.[2][3]
Caption: Proposed synthetic pathway for 2-Chloro-5-fluoroisonicotinic acid.
Detailed Protocol (Proposed):
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Selective Dechlorination:
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To a solution of Ethyl 2,6-dichloro-5-fluoroisonicotinate in ethanol, add a suitable palladium catalyst (e.g., 5% Pd/C) and a base such as triethylamine.
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Hydrogenate the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS to ensure selective removal of the 6-chloro group.
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Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude Ethyl 2-Chloro-5-fluoroisonicotinate.
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Hydrolysis to the Carboxylic Acid:
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The crude ester is then hydrolyzed using an aqueous solution of a base like sodium hydroxide or lithium hydroxide at room temperature.
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The reaction mixture is stirred until the ester is fully consumed (monitored by TLC or LC-MS).
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The solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 2-Chloro-5-fluoroisonicotinic acid.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
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Part 2: Esterification to Ethyl 2-Chloro-5-fluoroisonicotinate
The final step is a standard Fischer esterification of the synthesized carboxylic acid.[4]
Caption: Final esterification step to yield the target compound.
Detailed Protocol:
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Reaction Setup:
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Suspend 2-Chloro-5-fluoroisonicotinic acid in a large excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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-
Reaction and Work-up:
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield Ethyl 2-Chloro-5-fluoroisonicotinate. Purification can be achieved by column chromatography if necessary.
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Applications in Drug Discovery and Medicinal Chemistry
The 2-chloro-5-fluoroisonicotinate scaffold is a valuable pharmacophore in the design of novel therapeutics. The chlorine atom at the 2-position provides a handle for further chemical modifications, while the fluorine atom at the 5-position can enhance the molecule's pharmacological properties.
Case Study: Inhibitors of Ubiquitin-Specific Protease 30 (USP30)
A notable application of the precursor, 2-Chloro-5-fluoroisonicotinic acid, is in the synthesis of inhibitors for Ubiquitin-Specific Protease 30 (USP30).[3] USP30 is a deubiquitinating enzyme that has been implicated in the regulation of mitochondrial quality control, and its inhibition is being explored as a potential therapeutic strategy for various diseases, including certain cancers and neurodegenerative disorders.
In a patent by GlaxoSmithKline, 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) is used as a key building block to synthesize substituted cyanopyrrolidines that act as USP30 inhibitors.[3] The isonicotinic acid moiety serves as a core scaffold for the attachment of other functional groups that interact with the active site of the enzyme.
Caption: Role as a key intermediate in the synthesis of USP30 inhibitors.
Structure-Activity Relationship (SAR) Insights
The 2-chloro and 5-fluoro substitution pattern on the pyridine ring offers several advantages in drug design:
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Modulation of Basicity: The electron-withdrawing nature of the halogen substituents reduces the basicity of the pyridine nitrogen. This can be crucial for improving oral bioavailability by preventing protonation in the acidic environment of the stomach and can also influence the molecule's interaction with target proteins.[5]
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Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of the drug in the body.[6][7]
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Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, potentially leading to increased potency.[5]
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Synthetic Handle: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups to explore the chemical space around the core scaffold and optimize for activity and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-Chloro-5-fluoroisonicotinate and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, related halogenated pyridines are known to be irritants and potentially toxic. Therefore, it is imperative to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors and contact with skin and eyes.
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Consult the SDS for all reagents used in the synthesis.
Conclusion
Ethyl 2-Chloro-5-fluoroisonicotinate represents a strategically important building block in the field of medicinal chemistry. Its unique substitution pattern of a reactive chlorine atom and a metabolically stabilizing fluorine atom on the isonicotinate scaffold provides a versatile platform for the development of novel therapeutic agents. The proposed synthetic pathway, based on established chemical principles, offers a reliable method for its preparation. As demonstrated by its use in the synthesis of USP30 inhibitors, this compound holds significant promise for the discovery of new drugs targeting a range of diseases. Further exploration of the chemical space around this fluorinated pyridine core is likely to yield new and potent drug candidates in the future.
References
- Google Patents.
- Google Patents. Substituted cyanopyrrolidines with activity as usp30 inhibitors. WO2020212351A1.
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
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MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 3. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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